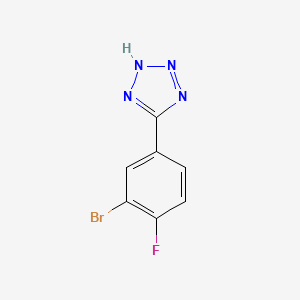

5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-bromo-4-fluorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN4/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGKEXZJIQANKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696159 | |

| Record name | 5-(3-Bromo-4-fluorophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874784-10-8 | |

| Record name | 5-(3-Bromo-4-fluorophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874784-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromo-4-fluorophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 874784-10-8, 2382895-71-6) is a heterocyclic compound that merges two critical pharmacophores: the 5-substituted tetrazole ring and a halogenated phenyl group.[1][2] This combination makes it a molecule of significant interest in modern drug discovery. The tetrazole ring itself is a cornerstone of medicinal chemistry, widely recognized as a metabolically stable bioisostere of the carboxylic acid group.[3][4][5][6][7] This isosterism is rooted in their similar pKa values (around 4.89 for the tetrazole proton) and planar structure, which allows it to engage in similar hydrogen bonding interactions as a carboxylate while often improving pharmacokinetic properties like cell membrane permeability and metabolic resistance.[6][8]

The 3-bromo-4-fluorophenyl moiety further enhances the compound's utility. The fluorine atom can increase binding affinity to target proteins and improve metabolic stability, while the bromine atom serves as a versatile synthetic handle for post-synthesis modifications via cross-coupling reactions, enabling the exploration of a wider chemical space.[9][10] This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, offering field-proven insights for its application in research and development.

Core Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Key characteristics of this compound are summarized below.

| Property | Value / Description | Source |

| CAS Number | 874784-10-8; 2382895-71-6 | [1][2] |

| Molecular Formula | C₇H₄BrFN₄ | |

| Molecular Weight | 243.04 g/mol | [1] |

| Appearance | Typically a white to off-white solid | |

| pKa | ~4.89 (Characteristic of 5-substituted 1H-tetrazoles) | [8] |

| Tautomerism | Exists as a dynamic equilibrium between 1H and 2H tautomers. The 1H form generally predominates in solution, while the 2H form is often more stable in the gas phase. | [6][11] |

Structural Representation and Tautomerism

The designation "2H-tetrazole" refers to one of the two possible tautomeric forms. In practice, 5-substituted tetrazoles unsubstituted on the ring nitrogen exist as a mixture of these tautomers. The equilibrium between them is a critical consideration in predicting hydrogen bonding patterns and receptor interactions.

Caption: Tautomeric equilibrium of 5-(3-bromo-4-fluorophenyl)-tetrazole.

Synthesis and Mechanistic Considerations

The most robust and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[12][13][14][15][16][17] This approach is highly effective for producing this compound from its readily available precursor, 3-bromo-4-fluorobenzonitrile.

Causality in Experimental Design

The direct cycloaddition of sodium azide to a nitrile is often slow. The reaction rate is significantly enhanced by the use of a catalyst. Lewis acids (e.g., ZnBr₂, AlCl₃) or Brønsted acids are commonly employed.[12][14][18]

Mechanism of Catalysis: The catalyst coordinates to the nitrogen atom of the nitrile group. This coordination polarizes the carbon-nitrogen triple bond, increasing the electrophilicity of the nitrile carbon. This "activation" of the nitrile renders it significantly more susceptible to nucleophilic attack by the azide anion, thereby lowering the activation energy of the cycloaddition and accelerating the formation of the tetrazole ring.[12][15]

Caption: General workflow for the synthesis of the target tetrazole.

Experimental Protocol: Zinc-Catalyzed Synthesis in Water

This protocol is adapted from a highly reliable and safer method developed for tetrazole synthesis, prioritizing the use of water as a solvent to mitigate hazards associated with hydrazoic acid (HN₃).[18]

-

Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-fluorobenzonitrile (1.0 eq), sodium azide (1.1 eq), and zinc bromide (1.0 eq).

-

Solvent Addition: Add deionized water to the flask (e.g., 2 mL per mmol of nitrile).

-

Heating: Heat the reaction mixture to reflux (100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup - Acidification: After cooling the mixture to room temperature, carefully add 3N hydrochloric acid (HCl) until the pH of the aqueous layer is ~1. This step protonates the zinc tetrazolate salt, forming the neutral tetrazole product.

-

Extraction: Add ethyl acetate to the flask and continue stirring until all solid material has dissolved. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound.

Spectral Analysis for Structural Verification

Accurate structural elucidation is paramount. The following spectral data are characteristic of this compound.

| Analysis Type | Characteristic Features |

| ¹H NMR | Aromatic Protons: Complex multiplets in the aromatic region (~7.5-8.5 ppm) due to H-H and H-F coupling. NH Proton: A broad singlet, typically >10 ppm, which is exchangeable with D₂O. Its visibility can depend on the solvent and concentration. |

| ¹³C NMR | Aromatic Carbons: Signals between ~110-165 ppm. The carbon attached to fluorine will show a large ¹JC-F coupling constant. Tetrazole Carbon (C5): A signal typically in the range of 150-160 ppm. |

| FT-IR (cm⁻¹) | N-H Stretch: Broad absorption around 2500-3200 cm⁻¹. C=N / N=N Stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region, characteristic of the tetrazole ring. C-F Stretch: A strong absorption around 1200-1250 cm⁻¹. C-Br Stretch: Absorption in the fingerprint region, typically 500-650 cm⁻¹. |

| Mass Spec. (ESI) | Molecular Ion: A characteristic isotopic pattern for the [M+H]⁺ or [M-H]⁻ ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Fragmentation: A key fragmentation pathway is the loss of a neutral N₂ molecule (28 Da) from the deprotonated molecular ion in negative ion mode, or the loss of HN₃ (43 Da) in positive ion mode.[8][19] |

Reactivity and Synthetic Utility

The chemical behavior of this compound is defined by the interplay between the acidic tetrazole ring and the reactive phenyl group.

-

Acidity and Salt Formation: The N-H proton is acidic and readily deprotonated by bases to form stable tetrazolate anions. This property is fundamental to its role as a carboxylic acid isostere.[8]

-

N-Alkylation and N-Acylation: The tetrazole ring can be functionalized at the N1 or N2 positions through reactions with electrophiles like alkyl halides or acyl chlorides. This is a common strategy in drug development to modulate solubility, lipophilicity, and target engagement, though it often yields a mixture of regioisomers that requires careful separation and characterization.[20]

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond on the phenyl ring is a prime site for synthetic diversification. It readily participates in Suzuki, Stille, Heck, and Sonogashira coupling reactions, allowing for the introduction of various aryl, alkyl, or alkynyl groups. This capability is invaluable for building molecular complexity and performing structure-activity relationship (SAR) studies.[9]

-

Thermal Stability: While generally stable, 5-substituted tetrazoles can undergo thermal decomposition at elevated temperatures (e.g., >200 °C), which can lead to the extrusion of N₂ and the formation of reactive intermediates.[21] Reaction conditions should be chosen to avoid this decomposition pathway unless it is the desired transformation.

Conclusion: A Versatile Building Block for Advanced Research

This compound is more than a simple chemical entity; it is a strategically designed building block for the synthesis of complex, drug-like molecules.[4][22] Its properties are a direct result of its constituent parts: a metabolically robust acidic bioisostere and a halogenated aromatic ring ripe for synthetic manipulation. Understanding the nuances of its synthesis, tautomerism, spectral characteristics, and reactivity empowers researchers to leverage its full potential in the rational design of novel therapeutics and functional materials.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. aobchem.com [aobchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. growingscience.com [growingscience.com]

- 12. 1H-Tetrazole synthesis [organic-chemistry.org]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. lifesciencesite.com [lifesciencesite.com]

- 20. researchgate.net [researchgate.net]

- 21. BJOC - Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor [beilstein-journals.org]

- 22. Beilstein Archives - Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks [beilstein-archives.org]

5-(3-bromo-4-fluorophenyl)-2H-tetrazole synthesis protocol

An In-Depth Technical Guide to the Synthesis of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Executive Summary & Scientific Context

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry, primarily due to the tetrazole moiety, which is recognized as a metabolically stable bioisostere of the carboxylic acid group.[1][2] This property allows medicinal chemists to replace a carboxyl group in a drug candidate, which can enhance lipophilicity, improve bioavailability, and reduce side effects without sacrificing the key interactions required for biological activity.[1] The presence of the bromo- and fluoro-substituents on the phenyl ring provides specific steric and electronic properties, and the bromine atom, in particular, offers a reactive handle for further synthetic modifications, such as cross-coupling reactions.

The synthesis of 5-substituted-1H-tetrazoles is most commonly and efficiently achieved through the [3+2] cycloaddition of an azide source to an organic nitrile.[2][3] This method is robust, versatile, and generally high-yielding. This guide will focus on a well-established protocol utilizing sodium azide and a Lewis or Brønsted acid catalyst to facilitate the conversion of 3-bromo-4-fluorobenzonitrile to the target tetrazole. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental procedure, and address the critical safety considerations required when handling azide reagents.

Synthetic Strategy & Mechanistic Overview

The core of this synthesis is the transformation of a nitrile functional group into a tetrazole ring. The retrosynthetic analysis is straightforward, identifying 3-bromo-4-fluorobenzonitrile as the key precursor.

Retrosynthetic Pathway:

Caption: Retrosynthetic approach for the target tetrazole.

The forward reaction involves the cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. While the reaction can proceed thermally, it is often slow. The rate is significantly enhanced by the use of a catalyst, which can be either a Brønsted acid (like ammonium chloride) or a Lewis acid (like zinc or aluminum salts).[4] The catalyst activates the nitrile by coordinating to the nitrogen atom, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion.[4][5]

The mechanism proceeds as follows:

-

Nitrile Activation: The Lewis or Brønsted acid catalyst coordinates to the lone pair of the nitrile nitrogen.

-

Nucleophilic Attack: The azide anion attacks the now more electrophilic nitrile carbon.

-

Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the tetrazole ring.

-

Protonation/Catalyst Release: The tetrazolate anion is protonated during aqueous workup to yield the final 5-substituted-1H-tetrazole product.

Caption: Generalized mechanism of catalyzed tetrazole synthesis.

Critical Safety Protocols: Handling Sodium Azide (NaN₃)

Trustworthiness: A protocol's validity is contingent on its safety. Sodium azide is an essential reagent for this synthesis but is classified as a particularly hazardous substance.[6] Strict adherence to the following safety protocols is mandatory.

-

Extreme Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[7][8] It can be fatal. All manipulations involving solid NaN₃ or concentrated solutions must be performed inside a certified chemical fume hood.[8]

-

Explosive Hazard:

-

Acids: Contact with acids liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[7][9] Acidic solutions must never be added directly to concentrated azide waste. The reaction workup involving acidification must be performed slowly and with extreme caution in a fume hood.

-

Heavy Metals: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc) and their salts to form highly shock-sensitive and explosive metal azides.[8][10] Never use metal spatulas to handle solid sodium azide; use plastic or ceramic instead.[8][10] Avoid contact with metal pipes; do not dispose of azide-containing solutions down drains that may have lead or copper plumbing.[6][10]

-

Halogenated Solvents: Avoid contact with halogenated solvents like dichloromethane, as explosive organic azides can form.[10]

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles (or a face shield), and double-layered nitrile gloves.[6][8]

| Hazard | Mitigation Action |

| Acute Toxicity | Handle solid and concentrated solutions exclusively in a chemical fume hood. Wear appropriate PPE (double gloves, goggles, lab coat). |

| Explosive HN₃ Gas | Keep away from acids. Perform acidification steps of the workup slowly and inside a fume hood. |

| Shock-Sensitive Salts | Avoid all contact with heavy metals. Use non-metal spatulas. Quench reactions and dispose of waste in designated, non-metallic containers.[6] |

| Thermal Instability | Avoid heating solid sodium azide above 275 °C, as it can decompose violently.[7][8] |

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of 5-substituted-1H-tetrazoles.[11]

Materials & Instrumentation

| Reagent/Material | Grade | Supplier Example |

| 3-bromo-4-fluorobenzonitrile | ≥98% | Sigma-Aldrich |

| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich |

| Ammonium Chloride (NH₄Cl) | ACS Reagent, ≥99.5% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Deionized Water | High Purity | In-house |

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer/temperature probe

-

Standard laboratory glassware

-

Büchner funnel for vacuum filtration

Step-by-Step Procedure

Caption: Experimental workflow for tetrazole synthesis.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-4-fluorobenzonitrile (e.g., 10.0 g, 50 mmol), sodium azide (4.88 g, 75 mmol, 1.5 equiv.), and ammonium chloride (4.01 g, 75 mmol, 1.5 equiv.).

-

Expert Insight: Using a slight excess of the azide and ammonium chloride ensures the complete conversion of the starting nitrile. Ammonium chloride serves as a mild, in-situ source of acid to protonate the tetrazole ring and catalyze the reaction.

-

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, e.g., 50 mL) to the flask.

-

Expert Insight: Anhydrous DMF is used as it is a polar aprotic solvent that effectively dissolves the reagents and can be heated to the required temperature.

-

-

Reaction Execution: Heat the reaction mixture to 120-125 °C with vigorous stirring. Maintain this temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting nitrile.

-

Cooldown and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 250 mL of ice-water with stirring.

-

Acidification and Precipitation: In a well-ventilated fume hood, slowly add concentrated hydrochloric acid (approx. 10-15 mL) to the aqueous mixture until the pH is approximately 2. A white precipitate of the product will form.

-

Causality: The tetrazole product is acidic (pKa similar to a carboxylic acid) and exists as its sodium salt in the basic DMF/azide mixture.[5] Acidification protonates the tetrazolate anion, causing the neutral, less water-soluble product to precipitate.

-

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any remaining DMF and inorganic salts.

-

Purification and Drying: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dry the purified white solid under vacuum to a constant weight.

Characterization

A self-validating protocol requires confirmation of the product's identity and purity.

| Technique | Expected Result for this compound |

| ¹H NMR | Aromatic protons will show characteristic splitting patterns consistent with the 1,2,4-trisubstituted phenyl ring. A broad singlet for the N-H proton of the tetrazole ring will be observed at a downfield chemical shift (>10 ppm), which is D₂O exchangeable. |

| ¹³C NMR | Signals corresponding to the seven unique carbon atoms in the molecule. The carbon of the tetrazole ring will appear around 155-165 ppm. |

| FT-IR | Disappearance of the sharp nitrile (C≡N) stretch (around 2230 cm⁻¹). Appearance of N-H stretching (broad, ~3000-3400 cm⁻¹) and C=N/N=N ring stretches in the 1400-1600 cm⁻¹ region. |

| Mass Spec (ESI-) | The molecular ion peak [M-H]⁻ should be observed at m/z corresponding to C₇H₃BrFN₄⁻. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be visible. |

| Melting Point | A sharp melting point indicates high purity of the final compound. |

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. - Division of Research Safety | Illinois [drs.illinois.edu]

- 9. carlroth.com [carlroth.com]

- 10. chemistry.unm.edu [chemistry.unm.edu]

- 11. chalcogen.ro [chalcogen.ro]

An In-Depth Technical Guide to the Molecular Structure of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

An Introduction to a Molecule of Interest in Medicinal Chemistry

5-(3-bromo-4-fluorophenyl)-2H-tetrazole is a halogenated aromatic tetrazole derivative with the chemical formula C₇H₄BrFN₄. This compound belongs to a class of nitrogen-rich five-membered heterocycles that have garnered significant attention in the field of drug discovery and development. The tetrazole ring is often employed as a bioisostere of a carboxylic acid group, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles.[1][2] The presence of the bromo- and fluoro-substituents on the phenyl ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which can significantly influence its biological activity.

Tetrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory properties.[3] This broad range of bioactivities has made them attractive scaffolds for the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the molecular structure of this compound, based on available chemical information and spectroscopic data from closely related analogues.

I. Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central tetrazole ring attached to a 3-bromo-4-fluorophenyl group at the 5-position. The tetrazole ring itself can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. The designation "2H-tetrazole" specifies the tautomeric form where the hydrogen atom is attached to the nitrogen at the 2-position of the tetrazole ring.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFN₄ | [3] |

| Molecular Weight | 243.04 g/mol | [4] |

| CAS Number | 2382895-71-6, 874784-10-8 | [3][5] |

II. Synthesis of 5-Aryl-2H-tetrazoles

The most prevalent and versatile method for the synthesis of 5-substituted tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[3] This reaction is a cornerstone in tetrazole chemistry and is widely applicable for the preparation of a diverse range of derivatives.

A general and efficient protocol for the synthesis of 5-substituted 1H-tetrazoles involves the reaction of the corresponding nitrile with sodium azide in the presence of a Lewis acid or a Brønsted acid catalyst.[6] For the synthesis of this compound, the starting material would be 3-bromo-4-fluorobenzonitrile.

Generalized Synthetic Workflow:

Caption: Generalized workflow for the synthesis of 5-aryl-tetrazoles.

Detailed Experimental Protocol (General Procedure):

-

To a solution of the nitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.5-3 equivalents) and an activating agent like ammonium chloride (1.5-3 equivalents).

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into an acidic aqueous solution (e.g., dilute HCl) to precipitate the tetrazole product.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

III. Spectroscopic Characterization (Predicted)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-bromo-4-fluorophenyl ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, fluoro, and tetrazole substituents. The N-H proton of the tetrazole ring typically appears as a broad singlet at a downfield chemical shift (often > 10 ppm).

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the phenyl ring and the single carbon of the tetrazole ring. The chemical shift of the tetrazole carbon is typically observed in the range of 150-160 ppm. The carbon atoms attached to the bromine and fluorine will show characteristic chemical shifts and coupling constants (for ¹⁹F coupling).

B. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C=N stretching vibrations of the tetrazole ring, as well as C-H and C=C stretching vibrations of the aromatic ring. The C-Br and C-F stretching vibrations will also be present at lower frequencies.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (tetrazole) | 3200-2500 (broad) |

| C-H Stretch (aromatic) | 3100-3000 |

| C=N Stretch (tetrazole) | 1600-1400 |

| C=C Stretch (aromatic) | 1600-1450 |

| C-F Stretch | 1250-1000 |

| C-Br Stretch | 700-500 |

C. Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. A characteristic feature will be the isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity. Fragmentation of the molecular ion may involve the loss of nitrogen (N₂) from the tetrazole ring, a common fragmentation pathway for this class of compounds.

IV. Potential Biological Activity

The combination of the tetrazole ring with a halogenated phenyl moiety suggests that this compound could possess interesting biological properties. Halogen atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and interact with biological targets.

Potential Areas of Investigation:

-

Antimicrobial Activity: Tetrazole derivatives have been extensively studied for their antibacterial and antifungal properties.[7][8] The presence of the bromo and fluoro substituents could enhance the antimicrobial potency.

-

Anticancer Activity: Many heterocyclic compounds, including tetrazoles, have been investigated as potential anticancer agents.[9] The specific substitution pattern on the phenyl ring could lead to selective cytotoxicity against cancer cell lines.

-

Enzyme Inhibition: The tetrazole ring can act as a mimic of a carboxylic acid, enabling it to interact with the active sites of various enzymes. This makes it a promising candidate for the development of enzyme inhibitors.

V. Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its molecular structure, featuring a metabolically stable tetrazole ring and a halogenated phenyl group, suggests a predisposition for biological activity. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. Further experimental investigation into its synthesis, detailed structural characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Study of biocompatibility, cytotoxic activity in vitro of a tetrazole-containing derivative of 2-amino-4,6-di(aziridin-1-yl)-1,3,5-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An Investigative Guide to the Mechanism of Action of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound 5-(3-bromo-4-fluorophenyl)-2H-tetrazole. While direct research on this specific molecule is not yet prevalent in publicly accessible literature, its structural features—a substituted phenyl ring attached to a tetrazole moiety—place it within a class of compounds known for a wide array of biological activities. This document synthesizes the known pharmacology of tetrazole-containing molecules and proposes a structured, multi-pronged experimental approach to systematically investigate the potential therapeutic targets and cellular pathways modulated by this compound. This guide is intended for researchers and drug development professionals, offering a roadmap for discovery, from initial target hypothesis generation to detailed mechanistic studies.

Introduction: The Therapeutic Potential of Tetrazole-Containing Compounds

The tetrazole ring is a significant pharmacophore in modern medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for carboxylic acid and amide groups.[1][2][3][4] This has led to the inclusion of the tetrazole moiety in numerous FDA-approved drugs with diverse therapeutic applications, including antihypertensive, antimicrobial, and antiallergic agents.[4] Tetrazole derivatives have demonstrated a broad spectrum of biological activities, such as anticancer, anti-inflammatory, antiviral, and antidiabetic effects.[1][3][5]

The subject of this guide, this compound, is a synthetic organic heterocyclic compound.[6][7] While its specific biological activities are not yet detailed in published literature, its structural similarity to other biologically active phenyl-tetrazoles suggests it may act on various cellular targets. This guide will, therefore, explore the most probable mechanisms of action based on structure-activity relationships of analogous compounds and outline a rigorous experimental plan to validate these hypotheses.

Postulated Mechanisms of Action and Key Research Questions

Based on the known activities of the broader class of substituted phenyl-tetrazoles, we can formulate several primary hypotheses for the mechanism of action of this compound.

Hypothesis 1: Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

A number of 5-substituted-1H-tetrazole derivatives have been identified as potent agonists of PPARγ, exhibiting significant glucose and lipid-lowering effects in preclinical models of diabetes.[8] The tetrazole ring in these molecules mimics the carboxylic acid headgroup of endogenous PPAR ligands.

-

Key Research Question: Does this compound bind to and activate PPAR isoforms (α, δ, γ)?

Hypothesis 2: Inhibition of Amine Oxidase, Copper Containing 3 (AOC3)

Substituted 5-phenyl-2H-tetrazole derivatives have been investigated as inhibitors of AOC3 (also known as semicarbazide-sensitive amine oxidase or vascular adhesion protein-1), an enzyme implicated in inflammatory diseases.[9] Inhibition of AOC3 can prevent the transmigration of inflammatory cells, making it a valuable target for anti-inflammatory therapies.

-

Key Research Question: Does this compound inhibit the enzymatic activity of AOC3?

Hypothesis 3: Anticancer Activity via Induction of Oxidative Stress and Apoptosis

The tetrazole scaffold is a component of numerous compounds designed as anticancer agents.[10][11] One of the proposed mechanisms for their anticancer effect is the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis in cancer cells.[12]

-

Key Research Question: Does this compound exhibit cytotoxic effects on cancer cell lines, and if so, is this mediated by an increase in intracellular ROS and induction of apoptosis?

Hypothesis 4: Modulation of Neuronal Ion Channels

Structurally related azole compounds, such as 1,2,4-triazoles, have been shown to exert anticonvulsant effects through the modulation of voltage-gated sodium channels.[13] Given the prevalence of tetrazole-containing compounds in neurological drug discovery, this represents another plausible avenue of investigation.

-

Key Research Question: Does this compound interact with and modulate the activity of neuronal ion channels, such as sodium or calcium channels?

Proposed Experimental Workflow for Mechanism of Action Elucidation

A systematic approach is essential to efficiently test the aforementioned hypotheses. The following workflow is proposed, progressing from broad phenotypic screening to specific target engagement and pathway analysis.

Caption: Proposed experimental workflow for MOA elucidation.

Detailed Experimental Protocols

Protocol: PPARγ Activation Assay (LanthaScreen TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of this compound to the PPARγ ligand-binding domain.

Materials:

-

LanthaScreen™ TR-FRET PPARγ Coactivator Assay Kit (containing PPARγ-LBD, Tb-anti-GST antibody, Fluorescein-coactivator peptide)

-

Test Compound: this compound, dissolved in DMSO

-

Positive Control: Rosiglitazone

-

Assay Buffer

-

384-well microplates (low volume, non-binding surface)

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of the test compound and rosiglitazone in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Add 2 µL of the diluted compounds to the wells of the 384-well plate.

-

Prepare the PPARγ-LBD/Tb-anti-GST antibody mixture in assay buffer and add 4 µL to each well.

-

Prepare the Fluorescein-coactivator peptide in assay buffer and add 4 µL to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm and 495 nm with excitation at 340 nm.

-

Calculate the emission ratio (520 nm / 495 nm) and plot the results against the compound concentration to determine the EC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to verify direct target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Materials:

-

Cultured cells expressing the target of interest

-

Test Compound: this compound, dissolved in DMSO

-

Vehicle Control: DMSO

-

PBS (Phosphate Buffered Saline)

-

Lysis Buffer with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Western blotting equipment and reagents

-

Antibody specific to the target protein

Procedure:

-

Treat cultured cells with the test compound or vehicle control for a specified time.

-

Harvest and wash the cells with PBS, then resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures using a thermal cycler for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate soluble and aggregated proteins by centrifugation.

-

Collect the supernatant (soluble fraction) and analyze protein levels by Western blotting using a target-specific antibody.

-

Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates direct target engagement.

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized in a clear tabular format to facilitate comparison.

| Hypothetical Target | Assay Type | Metric | This compound | Positive Control |

| PPARγ | TR-FRET Binding | EC50 (µM) | To be determined | 0.1 (Rosiglitazone) |

| AOC3 | Enzymatic Inhibition | IC50 (µM) | To be determined | 0.05 (Semicarbazide) |

| A549 Cancer Cell Line | Cell Viability (MTT) | GI50 (µM) | To be determined | 2.5 (Doxorubicin) |

| Voltage-gated Na+ Channel | Patch Clamp | IC50 (µM) | To be determined | 15 (Carbamazepine) |

Hypothetical Signaling Pathway: PPARγ Activation

Should initial assays indicate activity at PPARγ, the downstream signaling consequences must be investigated. The following diagram illustrates the canonical PPARγ signaling pathway.

Caption: Canonical PPARγ signaling pathway.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, its chemical structure places it in a class of compounds with significant therapeutic potential. The investigative framework outlined in this guide provides a scientifically rigorous and efficient path forward for researchers. By systematically evaluating its activity against plausible targets such as PPARs, AOC3, cancer-related pathways, and neuronal channels, the scientific community can unlock the potential of this and similar tetrazole-containing molecules for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phmethods.net [phmethods.net]

- 6. 5-(3-bromo-5-fluorophenyl)-2H-tetrazole | C7H4BrFN4 | CID 66425191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aobchem.com [aobchem.com]

- 8. Novel 5-substituted-1H-tetrazole derivatives as potent glucose and lipid lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 13. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel heterocyclic compound, 5-(3-bromo-4-fluorophenyl)-2H-tetrazole. In the absence of direct experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous structures, to present a robust, predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a foundational understanding of the structural characterization of this compound. Detailed, field-proven protocols for the acquisition of high-quality spectral data are also provided to facilitate experimental validation.

Introduction

This compound is a halogenated aromatic tetrazole with potential applications in medicinal chemistry and materials science. The tetrazole moiety is a well-known bioisostere for the carboxylic acid group, often employed to enhance metabolic stability and modulate physicochemical properties of drug candidates. The presence of bromine and fluorine substituents on the phenyl ring is anticipated to significantly influence its electronic properties, lipophilicity, and binding interactions with biological targets. Accurate structural elucidation through spectroscopic methods is paramount for its development and application. This guide provides a detailed, predicted spectroscopic analysis to aid in its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. The predicted ¹H and ¹³C NMR spectra of this compound are based on the principles of substituent additivity and analysis of spectral data from structurally related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal the electronic environment of the protons on the phenyl ring and the tetrazole N-H proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~16.0 - 17.0 | Broad Singlet | - | N-H (Tetrazole) |

| ~8.25 | Doublet of Doublets | J(H,H) ≈ 2.5, J(H,F) ≈ 6.0 | H-2' |

| ~7.95 | Doublet of Doublets of Doublets | J(H,H) ≈ 8.8, 2.5, J(H,F) ≈ 4.5 | H-6' |

| ~7.45 | Triplet | J(H,F) ≈ J(H,H) ≈ 8.8 | H-5' |

Expertise & Experience: Causality Behind Predictions

-

N-H Proton: The tetrazole N-H proton is acidic and its chemical shift is highly dependent on the solvent and concentration. In a non-protic solvent like DMSO-d₆, it is expected to appear as a broad singlet in the downfield region (16-17 ppm) due to hydrogen bonding and quadrupole broadening from the adjacent nitrogen atoms.

-

Aromatic Protons: The chemical shifts of the aromatic protons are predicted based on the additivity of substituent chemical shifts (SCS) for bromine and fluorine on a benzene ring.[1][2][3]

-

H-2': This proton is ortho to the bromine atom and meta to the fluorine atom. The deshielding effect of the bromine atom and the tetrazole ring will place it at the most downfield position. It will appear as a doublet of doublets due to coupling with H-6' and the fluorine atom.

-

H-6': This proton is meta to the bromine atom and ortho to the fluorine atom. It will experience coupling from both H-5' and the fluorine atom, resulting in a doublet of doublets of doublets.

-

H-5': This proton is ortho to the fluorine atom and meta to the bromine atom. The strong coupling to the adjacent fluorine and H-6' will likely result in a triplet-like pattern.

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160.0 (d, J(C,F) ≈ 255 Hz) | C-4' |

| ~155.0 | C-5 (Tetrazole) |

| ~135.0 | C-2' |

| ~132.0 (d, J(C,F) ≈ 3 Hz) | C-6' |

| ~128.0 (d, J(C,F) ≈ 8 Hz) | C-1' |

| ~118.0 (d, J(C,F) ≈ 21 Hz) | C-5' |

| ~110.0 (d, J(C,F) ≈ 21 Hz) | C-3' |

Expertise & Experience: Causality Behind Predictions

-

C-4' (Carbon attached to Fluorine): This carbon will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly deshielded by the electronegative fluorine atom.[4][5]

-

C-5 (Tetrazole Carbon): The chemical shift of the tetrazole carbon is typically in the range of 150-160 ppm.

-

Aromatic Carbons: The chemical shifts of the other aromatic carbons are predicted based on the substituent effects of bromine and fluorine. The carbons directly attached to or in close proximity to the halogens will show characteristic coupling with the fluorine atom.[6][7][8] The carbon attached to bromine (C-3') will be shielded compared to an unsubstituted carbon.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality NMR spectra.

Diagram of NMR Experimental Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manually insert it into the magnet.[11]

-

Lock the field frequency using the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections to the resulting spectra.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

| Ion | Predicted m/z (Exact Mass) | Elemental Composition |

| [M+H]⁺ | 244.9781 | C₇H₅BrFN₄ |

| [M-H]⁻ | 242.9625 | C₇H₃BrFN₄ |

| [M+Na]⁺ | 266.9600 | C₇H₄BrFN₄Na |

Expertise & Experience: Causality Behind Predictions

-

The predicted exact masses are calculated based on the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N).

-

The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under electron ionization, the molecular ion is expected to undergo fragmentation, providing structural clues.

Diagram of Predicted EI-MS Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Interpretation of Fragmentation:

-

Loss of N₂: A common fragmentation pathway for tetrazoles is the extrusion of a molecule of nitrogen (N₂), leading to a fragment at m/z 216/218.[12]

-

Cleavage of the Tetrazole Ring: The bond between the phenyl ring and the tetrazole ring can cleave, resulting in the formation of the 3-bromo-4-fluorophenyl cation at m/z 173/175.

-

Loss of Bromine: The molecular ion or fragment ions can lose a bromine radical, leading to fragments at m/z 165 and 94.[13][14]

Experimental Protocol for HRMS Data Acquisition

This protocol ensures accurate mass determination, a critical component of structural validation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup and Calibration:

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire data in both positive and negative ionization modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

-

-

Data Analysis:

-

Determine the exact mass of the molecular ions.

-

Use the measured exact mass to calculate the elemental composition and confirm that it matches the expected formula of C₇H₄BrFN₄.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted Infrared (IR) Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Medium | C-H stretch | Aromatic |

| ~1600, ~1500, ~1450 | Medium to Strong | C=C stretch | Aromatic Ring |

| 1400 - 1300 | Medium | N=N stretch | Tetrazole Ring |

| 1250 - 1200 | Strong | C-F stretch | Aryl-Fluoride |

| 1200 - 900 | Medium | Ring deformations | Tetrazole Ring |

| 850 - 800 | Strong | C-H out-of-plane bend | 1,2,4-Trisubstituted Benzene |

| ~700 | Strong | C-Br stretch | Aryl-Bromide |

Expertise & Experience: Causality Behind Predictions

-

Aromatic C-H Stretch: The presence of the aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹.[17][18]

-

Aromatic C=C Stretches: The characteristic C=C stretching vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region.

-

Tetrazole Ring Vibrations: The tetrazole ring has characteristic stretching and deformation vibrations. The N=N stretching is expected in the 1400-1300 cm⁻¹ range, and ring deformations are typically observed between 1200-900 cm⁻¹.[19][20]

-

C-F and C-Br Stretches: The strong electronegativity of fluorine results in a strong C-F stretching absorption. The C-Br stretch will appear at a lower wavenumber due to the heavier mass of bromine.

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) is expected to produce a strong out-of-plane C-H bending absorption in the 850-800 cm⁻¹ region.[21]

Experimental Protocol for FT-IR Data Acquisition

This protocol describes the preparation of a solid sample for FT-IR analysis.

Diagram of FT-IR Sample Preparation (Thin Film Method)

Caption: Thin solid film method for FT-IR sample preparation.

Step-by-Step Methodology:

-

Sample Preparation (Thin Solid Film Method): [22]

-

Place a small amount of the solid sample (a few milligrams) in a vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.

-

Apply a drop of the solution to the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

Conclusion

This technical guide provides a comprehensive, predicted spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, along with detailed interpretations and standardized experimental protocols, serve as a valuable resource for researchers. This information will facilitate the unambiguous identification and characterization of this compound, supporting its further investigation in medicinal chemistry and related fields. The provided methodologies for data acquisition are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.

References

- 1. NMR chemical shift prediction of benzenes [stenutz.eu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 12. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 16. chimia.ch [chimia.ch]

- 17. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 18. www1.udel.edu [www1.udel.edu]

- 19. pnrjournal.com [pnrjournal.com]

- 20. researchgate.net [researchgate.net]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. orgchemboulder.com [orgchemboulder.com]

The Ascendant Role of Halogenation in the Biological Activity of Phenyltetrazoles: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide explores the multifaceted biological activities of halogenated phenyltetrazoles, a class of compounds demonstrating significant promise in modern drug discovery. We will dissect the synthetic strategies, delve into the nuanced mechanisms of action across various therapeutic areas, and illuminate the critical role that halogen substitution plays in modulating pharmacological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of these heterocyclic scaffolds.

Introduction: The Phenyltetrazole Scaffold and the Power of Halogenation

The 1,5-disubstituted tetrazole ring is a key pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for the carboxylic acid group. This substitution can enhance metabolic stability and improve pharmacokinetic profiles.[1] When coupled with a phenyl ring, the resulting phenyltetrazole scaffold offers a versatile platform for structural modification and the exploration of diverse biological targets.

Halogenation, the strategic introduction of halogen atoms (F, Cl, Br, I) into a molecule, is a powerful tool for fine-tuning drug-like properties.[2] Halogens can influence a compound's lipophilicity, electronic distribution, and metabolic stability, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Furthermore, halogen bonding, a non-covalent interaction involving a halogen atom, can play a crucial role in ligand-receptor binding, enhancing potency and selectivity.[3] This guide will explore how the interplay between the phenyltetrazole core and halogen substituents gives rise to a broad spectrum of biological activities.

Synthetic Strategies for Halogenated Phenyltetrazoles

The synthesis of halogenated phenyltetrazoles typically involves a [3+2] cycloaddition reaction between a halogenated benzonitrile and an azide source.[1] Variations in catalysts and reaction conditions allow for the efficient production of a diverse library of compounds.

General Experimental Protocol: Zinc-Catalyzed Synthesis of 5-(halophenyl)-1H-tetrazole

This protocol outlines a widely used and effective method for the synthesis of 5-substituted-1H-tetrazoles.[1]

Materials:

-

Halogenated benzonitrile (1.0 eq)

-

Sodium azide (NaN₃) (1.2-1.5 eq)

-

Zinc bromide (ZnBr₂) (0.5-1.0 eq)

-

Deionized water

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate (for extraction, if necessary)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the halogenated benzonitrile, sodium azide, and zinc bromide.

-

Add deionized water to achieve a concentration of approximately 1 M with respect to the nitrile.

-

Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-48 hours.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution to a pH of ~2 with 2M HCl to precipitate the tetrazole product.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining salts.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]

Caption: General workflow for the synthesis of halogenated phenyltetrazoles.

Anticancer Activity

Halogenated phenyltetrazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6][7] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways critical for cancer cell proliferation and survival.

Mechanism of Action: Targeting Key Cancer Pathways

One notable mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[7] Certain 1H-imidazole[4,5-f][2][8]phenanthroline derivatives containing a phenyltetrazole moiety have been shown to suppress this pathway, leading to cell cycle arrest and apoptosis in colorectal cancer cells.[7]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[9][10][11][12]

Materials:

-

Cancer cell line of interest (e.g., HCT116, SW480)[7]

-

Complete cell culture medium

-

Halogenated phenyltetrazole compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated phenyltetrazole compounds. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 1-4 hours.[10]

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a multi-well spectrophotometer.[9]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for in vitro anticancer activity screening.

Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated phenyltetrazoles have demonstrated promising activity against a variety of bacterial and fungal strains.[13]

Structure-Activity Relationship (SAR) Insights

The nature and position of the halogen substituent on the phenyl ring significantly influence the antimicrobial potency. For instance, studies on halogenated phenols have shown that strategic halogenation can enhance the activity of phenolic compounds while mitigating their toxicity.[13] The introduction of multiple halogen atoms, such as in 2,4,6-triiodophenol, has been shown to be highly effective in inhibiting biofilm formation in Staphylococcus aureus.[13]

Experimental Protocol: Antifungal Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro activity of antifungal compounds. The broth microdilution method is a commonly used technique.[14][15]

Materials:

-

Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

-

Halogenated phenyltetrazole compounds

-

96-well microtiter plates

-

Spectrophotometer or visual reading mirror

Procedure:

-

Compound Preparation: Prepare a series of twofold dilutions of the halogenated phenyltetrazole compounds in the RPMI-1640 medium in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI M27 for yeasts or M38 for molds).

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for molds.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control well.[15] The endpoint can be determined visually or by using a spectrophotometer.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a key therapeutic goal. Halogenated phenyltetrazoles have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[16]

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Certain halogenated phenyltetrazole derivatives have been designed as selective COX-2 inhibitors, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[17]

Experimental Protocol: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic and widely used assay to evaluate the in vivo anti-inflammatory activity of new compounds.[16]

Materials:

-

Wistar rats

-

Carrageenan solution (1% w/v in saline)

-

Halogenated phenyltetrazole compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Pletysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into different groups (control, standard, and test compound groups).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle only.

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Enzyme Inhibition

The versatility of the halogenated phenyltetrazole scaffold extends to the inhibition of various other enzymes implicated in disease pathogenesis.

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Phenyltetrazole derivatives have been investigated as XO inhibitors.[18]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of XO by monitoring the formation of uric acid from xanthine.[18][19][20][21]

Materials:

-

Xanthine oxidase enzyme

-

Xanthine solution (substrate)

-

Phosphate buffer (pH 7.5)

-

Halogenated phenyltetrazole compounds

-

Allopurinol (positive control)

-

96-well UV-transparent plates

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution.

-

Pre-incubation: Incubate the mixture at room temperature for a short period (e.g., 10 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine solution to each well.

-

Absorbance Measurement: Immediately measure the increase in absorbance at 293 nm (the wavelength at which uric acid absorbs) over time.[19]

-

Data Analysis: Calculate the rate of uric acid formation for each concentration of the test compound. Determine the percentage of inhibition and the IC₅₀ value.

Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activities of various halogenated phenyltetrazoles.

Table 1: Anticancer Activity of Halogenated Phenyltetrazole Derivatives

| Compound ID | Halogen Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| IPM714 | - | HCT116 | 1.74 | [7] |

| IPM714 | - | SW480 | 2.0 | [7] |

| Compound 5o | - | Liver Cancer | 1.0 - 4.0 | [6] |

| Compound 5o | - | Breast Cancer | 1.0 - 4.0 | [6] |

Table 2: Antimicrobial Activity of Halogenated Phenyltetrazole Derivatives

| Compound ID | Halogen Substituent | Microbial Strain | MIC (µg/mL) | Reference |

| 2,4,6-TIP | 2,4,6-triiodo | S. aureus | 5 | [13] |

| Compound 7l | - | E. coli | - | [22] |

| Compound 7o | - | E. coli | - | [22] |

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound ID | Halogen Substituent | Target | IC₅₀ (µM) | Activity | Reference |

| Compound 3e | p-nitro | COX-2 | 0.34 | Anti-inflammatory | [16] |

| Compound 3c | - | COX-2 | 1.39 | Anti-inflammatory | [16] |

| THCA derivative | - | Xanthine Oxidase | 61.60 | Enzyme Inhibition | [21] |

Conclusion and Future Directions

Halogenated phenyltetrazoles represent a highly versatile and promising class of compounds in drug discovery. The strategic incorporation of halogens onto the phenyltetrazole scaffold provides a powerful means to modulate their physicochemical properties and biological activities. The diverse range of demonstrated activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects, underscores the potential of this chemical space for the development of novel therapeutics.

Future research in this area should focus on:

-

Expanding Chemical Diversity: Synthesizing and screening a broader range of halogenated phenyltetrazole analogues to further explore the structure-activity landscape.

-

Mechanism of Action Studies: Conducting in-depth biological studies to elucidate the precise molecular mechanisms underlying the observed activities.

-

In Vivo Efficacy and Safety: Advancing the most promising compounds into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Computational Modeling: Utilizing computational tools for the rational design of next-generation halogenated phenyltetrazoles with improved potency and selectivity.

By continuing to explore the rich chemistry and biology of halogenated phenyltetrazoles, the scientific community is well-positioned to unlock their full therapeutic potential.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijres.org [ijres.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20110184187A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents [patents.google.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. broadpharm.com [broadpharm.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Improved method for azole antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. herbmedpharmacol.com [herbmedpharmacol.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Aqueous Solubility Determination of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Introduction

5-(3-bromo-4-fluorophenyl)-2H-tetrazole is a substituted aromatic tetrazole, a class of compounds of significant interest in medicinal chemistry. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, which can modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3] The solubility of any drug candidate is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] Poor aqueous solubility is a major hurdle in drug discovery, often leading to low bioavailability, challenging formulation development, and unreliable results in biological assays.[5][6]

Physicochemical Context and Influencing Factors

The solubility of this compound is governed by its molecular structure and the properties of the solvent system.

-

The Tetrazole Moiety : The tetrazole ring is acidic, with a pKa generally comparable to that of carboxylic acids.[3] This acidic nature means its ionization state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.[2][5] At pH values above its pKa, the tetrazole will be deprotonated to form the more soluble tetrazolate anion.

-

Aromatic Ring and Substituents : The phenyl ring is hydrophobic. The presence of a bromine atom and a fluorine atom (halogens) increases the molecule's lipophilicity, which typically decreases aqueous solubility. These substituents can, however, also influence crystal packing energy, another key determinant of solubility.

-

Crystal Form : The arrangement of molecules in the solid state (polymorphism) can significantly impact solubility. Different crystal forms of the same compound can exhibit different solubilities, with the most stable form having the lowest solubility.[7]

These factors create a complex interplay that necessitates empirical determination of solubility under various conditions.

Caption: Key factors influencing the aqueous solubility of the target compound.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is assessed in two distinct forms: kinetic and thermodynamic. Understanding the difference is crucial for correct data interpretation and application.[4][7][8]

-

Kinetic Solubility is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO).[6][9] It is a high-throughput measurement often used in the early stages of discovery to rank compounds and flag potential issues.[4][6] However, it can sometimes overestimate the true solubility because the short incubation time may lead to the formation of a temporary, supersaturated state.[7]

-

Thermodynamic Solubility (or equilibrium solubility) is the true measure of a compound's solubility. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid form of the compound at a specific temperature and pressure.[7][8] This measurement requires a longer incubation time (typically 24 hours or more) to ensure equilibrium is reached and is considered the "gold standard" for later-stage development and formulation activities.[8][9]

Caption: Contrasting workflows for kinetic and thermodynamic solubility determination.

Experimental Methodologies

The following protocols describe standard, validated methods for determining the aqueous solubility of a novel compound.

Protocol 1: Kinetic Solubility Determination via Shake-Flask Method